2-Amino-6-bromonaphthalene
Overview
Description
2-Amino-6-bromonaphthalene is an organic compound with the molecular formula C10H8BrN. It is a derivative of naphthalene, where an amino group is attached to the second carbon and a bromine atom is attached to the sixth carbon of the naphthalene ring. This compound is primarily used in scientific research and has various applications in chemistry and industry.
Mechanism of Action
Target of Action
It is known to be a key intermediate in the synthesis ofDasabuvir , an antiviral medication used to treat hepatitis C . It can also be used in the production of liquid crystal active components .
Mode of Action
In the context of its use in the synthesis of dasabuvir, it likely contributes to the inhibition of the ns5b rna-dependent rna polymerase, an essential protein for the replication of the hepatitis c virus .
Biochemical Pathways
As a precursor in the synthesis of dasabuvir, it indirectly affects the viral replication pathway of the hepatitis c virus .
Result of Action
In the context of its role in the synthesis of dasabuvir, it contributes to the overall antiviral effect against the hepatitis c virus .
Action Environment
It is generally recommended to store the compound in a dark place, sealed, and at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-bromonaphthalene typically involves the bromination of 2-aminonaphthalene. One common method includes the protection of the amino group using di-tert-butyl dicarbonate, followed by bromination with bromine. The protected amino group is then deprotected, and the product is purified to obtain this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-6-bromonaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.
Major Products:
- Substituted naphthalenes
- Oxidized or reduced derivatives of this compound
- Coupled products with various organic groups
Scientific Research Applications
2-Amino-6-bromonaphthalene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex organic molecules.
Biology: It is used in the study of biological pathways and as a probe in biochemical assays.
Medicine: Research into potential therapeutic applications, including drug development.
Industry: Used in the production of liquid crystal materials and other advanced materials.
Comparison with Similar Compounds
- 2-Amino-6-chloronaphthalene
- 2-Amino-6-fluoronaphthalene
- 2-Amino-6-iodonaphthalene
Comparison: 2-Amino-6-bromonaphthalene is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Compared to its chloro, fluoro, and iodo analogs, the bromine atom provides a balance of reactivity and stability, making it suitable for various synthetic applications.
Properties
IUPAC Name |
6-bromonaphthalen-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1-6H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLKHAWYJFEPDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)C=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60324774 | |
Record name | 2-Amino-6-bromonaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60324774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7499-66-3 | |
Record name | 7499-66-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407685 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Amino-6-bromonaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60324774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-6-bromonaphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-amino-6-bromonaphthalene in the context of the research?
A1: this compound serves as a key building block for synthesizing diverse DANPY (Dialkylaminonaphthylpyridinium) derivatives []. These derivatives are valuable fluorescent probes used for staining various cellular targets, including DNA.
Q2: How is this compound synthesized in this research?
A2: The researchers employed the Bucherer reaction to synthesize this compound []. This method involves reacting commercially available 2-naphthol with a secondary amine under specific conditions, offering a simple and efficient route to diverse this compound derivatives.
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